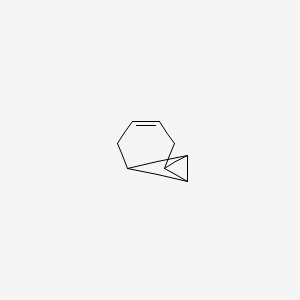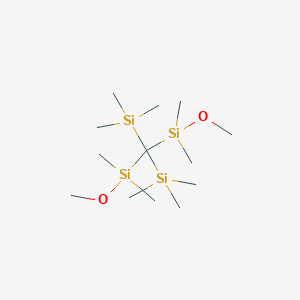silane CAS No. 100693-33-2](/img/structure/B14068866.png)
[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]-: is an organic compound with a complex structure that includes a benzene ring, a cyclohexene ring, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- typically involves the reaction of benzene with 1-cyclohexen-1-yl(trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene derivatives.
科学的研究の応用
Chemistry: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and advanced materials.
作用機序
The mechanism of action of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The benzene and cyclohexene rings provide a rigid framework that can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- Benzene, 1-cyclohexyl-3-methyl-
Comparison: Compared to Benzene, [(cyclohex-1-en-1-yl)methyl]-, the presence of the trimethylsilyl group in Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- enhances its reactivity and stability. This makes it more suitable for specific synthetic applications. Benzene, 1-cyclohexyl-3-methyl- lacks the trimethylsilyl group and thus has different reactivity and applications.
Conclusion
Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
特性
CAS番号 |
100693-33-2 |
|---|---|
分子式 |
C16H24SSi |
分子量 |
276.5 g/mol |
IUPAC名 |
[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3 |
InChIキー |
QLMZMIGSSKFJMP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

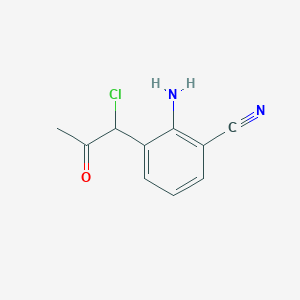
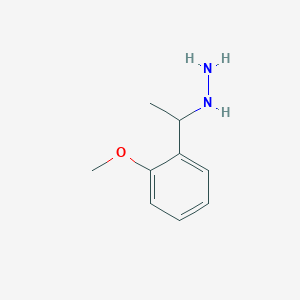
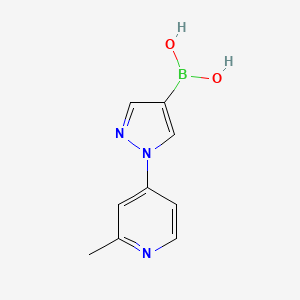
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)

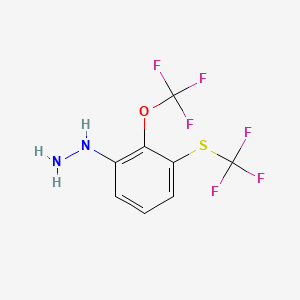
![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)


